Cas no 5452-35-7 (cycloheptanamine)

cycloheptanamine 化学的及び物理的性質
名前と識別子
-
- Cycloheptylamine
- Aminocycloheptane
- Cycloheptanamine
- 1-Cycloheptanamine
- cycloheptaneamine
- CycloheptylaMine 25GR
- cycroheptylamine
- (2-Cycloheptyl)amine
- NSC 18962
- Cycloheptylamine, 99%
- VXVVUHQULXCUPF-UHFFFAOYSA-N
- cycloheptyl amine
- Cycloheptanamine-
- N-cycloheptylamine
- 1-cycloheptylamine
- cycloheptanyl amine
- SZ1
- NCIOpen2_000090
- VXVVUHQULXCUPF-UHFFFAOYSA-
- NSC18962
- STL183258
- SBB004311
- 7807AF
- Cycloheptanamine,hydrochl
- CHEMBL1171864
- Q5768888
- 5452-35-7
- F2169-1068
- UNII-94Y6LRJ7TC
- EN300-20252
- EINECS 226-693-1
- CS-0071927
- MFCD00004153
- F19821
- InChI=1/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
- NS00033112
- DTXSID7063899
- SCHEMBL50158
- AI3-52207
- SY049598
- 94Y6LRJ7TC
- NSC-18962
- STR02197
- FT-0624177
- AKOS000120503
- BDBM50482323
- Z104477488
- DB-052597
- cycloheptanamine
-
- MDL: MFCD00004153
- インチ: 1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
- InChIKey: VXVVUHQULXCUPF-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
- BRN: 1847543
計算された属性
- せいみつぶんしりょう: 113.12000
- どういたいしつりょう: 113.120449
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 53.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.889 g/mL at 25 °C(lit.)
- ゆうかいてん: -18°C
- ふってん: 170°C(lit.)
- フラッシュポイント: 華氏温度:116.6°f< br / >摂氏度:47°C< br / >
- 屈折率: n20/D 1.472(lit.)
- ようかいど: 微溶性(12 g/l)(25ºC)、
- PSA: 26.02000
- LogP: 2.36820
- ようかいせい: 未確定
- じょうきあつ: 2.1±0.3 mmHg at 25°C
cycloheptanamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H226-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2734 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-37/38
- セキュリティの説明: S23
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
- セキュリティ用語:8
- 危険レベル:8
- リスク用語:R10; R20; R37
- 包装等級:II
- 包装カテゴリ:II
- TSCA:Yes
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
cycloheptanamine 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
cycloheptanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20252-10.0g |
cycloheptanamine |
5452-35-7 | 95.0% | 10.0g |
$40.0 | 2025-02-19 | |
Enamine | EN300-20252-0.5g |
cycloheptanamine |
5452-35-7 | 95.0% | 0.5g |
$19.0 | 2025-02-19 | |
Enamine | EN300-20252-25.0g |
cycloheptanamine |
5452-35-7 | 95.0% | 25.0g |
$67.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1045803-100g |
Cycloheptylamine |
5452-35-7 | 98% | 100g |
$330 | 2023-05-17 | |
TRC | C285131-500mg |
(2-Cycloheptyl)amine |
5452-35-7 | 500mg |
$ 60.00 | 2022-04-01 | ||
Chemenu | CM203417-100g |
Cycloheptanamine |
5452-35-7 | 97% | 100g |
$294 | 2021-06-15 | |
eNovation Chemicals LLC | Y1045803-500g |
Cycloheptylamine |
5452-35-7 | 98% | 500g |
$1335 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C864527-500mg |
Cycloheptylamine |
5452-35-7 | >97.0%(GC) | 500mg |
¥52.00 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C864527-2g |
Cycloheptylamine |
5452-35-7 | >97.0%(GC) | 2g |
¥136.00 | 2022-01-11 | |
Life Chemicals | F2169-1068-0.5g |
cycloheptanamine |
5452-35-7 | 95%+ | 0.5g |
$19.0 | 2023-09-06 |
cycloheptanamine 関連文献
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Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299
-
You-Quan Zou,Quan-Quan Zhou,Yael Diskin-Posner,Yehoshoa Ben-David,David Milstein Chem. Sci. 2020 11 7188
-
Joseba Orive,Edurne S. Larrea,Roberto Fernández de Luis,Marta Iglesias,José L. Mesa,Teófilo Rojo,María I. Arriortua Dalton Trans. 2013 42 4500
-
Emeline Girard,Valérie Desvergnes,Céline Tarnus,Yannick Landais Org. Biomol. Chem. 2010 8 5628
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5. LXI.—The resolution of pheno-α-aminocycloheptane into its optical isomerides. Tartrates of pheno-α-aminocycloheptane and of hydrindamineFrederic Stanley Kipping,Albert Edward Hunter J. Chem. Soc. Trans. 1902 81 574
-
Anita Dutt,Roland Fr?hlich,Animesh Pramanik Org. Biomol. Chem. 2005 3 661
-
Wei Ding,Haoyu Peng,Wenzhou Zhong,Liqiu Mao,Dulin Yin Catal. Sci. Technol. 2020 10 3409
-
8. LXI.—The resolution of pheno-α-aminocycloheptane into its optical isomerides. Tartrates of pheno-α-aminocycloheptane and of hydrindamineFrederic Stanley Kipping,Albert Edward Hunter J. Chem. Soc. Trans. 1902 81 574
-
Le-Yu Bi,Tian-Li Hu,Mu-Qing Li,Bo-Kai Ling,Mohamed Saber Lassoued,Yue-Qiao Hu,Zhaoxin Wu,Guijiang Zhou,Yan-Zhen Zheng J. Mater. Chem. A 2020 8 7288
-
Girish Prabhu,N. Narendra,Basavaprabhu,V. Panduranga,Vommina V. Sureshbabu RSC Adv. 2015 5 48331
cycloheptanamineに関する追加情報
Recent Advances in Cycloheptanamine (5452-35-7) Research: A Comprehensive Review
Cycloheptanamine (CAS: 5452-35-7) is a seven-membered cyclic amine that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on cycloheptanamine, focusing on its synthesis, biological activity, and emerging applications in medicine.
One of the most notable advancements in cycloheptanamine research is its application in the design of novel CNS-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that cycloheptanamine derivatives exhibit high affinity for serotonin and dopamine receptors, making them promising candidates for treating neuropsychiatric disorders such as depression and schizophrenia. The study utilized molecular docking simulations and in vitro binding assays to identify key structural modifications that enhance receptor selectivity and potency. These findings underscore the potential of cycloheptanamine as a privileged scaffold in CNS drug development.
In addition to its CNS applications, cycloheptanamine has shown promise in antimicrobial research. A recent investigation highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers synthesized a series of cycloheptanamine-based compounds and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results revealed that certain derivatives exhibited potent activity against MRSA, with MIC values comparable to those of established antibiotics. This suggests that cycloheptanamine could serve as a valuable template for developing new antimicrobial agents to address the growing threat of antibiotic resistance.
The synthetic versatility of cycloheptanamine has also been a focal point of recent research. A 2024 study in Organic Letters described an efficient, one-pot synthesis of cycloheptanamine derivatives using a catalytic reductive amination strategy. This method offers significant advantages over traditional approaches, including higher yields, shorter reaction times, and improved scalability. Such advancements in synthetic methodology are critical for accelerating the exploration of cycloheptanamine's pharmacological potential and facilitating its integration into drug discovery pipelines.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of cycloheptanamine-based compounds. Future research directions may include structure-activity relationship (SAR) studies to further refine the biological activity of these molecules, as well as in vivo toxicity assessments to ensure their suitability for clinical development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of cycloheptanamine and its derivatives.
In conclusion, cycloheptanamine (5452-35-7) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse applications—from CNS therapeutics to antimicrobial agents—highlight its versatility as a molecular scaffold. Continued innovation in synthetic chemistry and biological evaluation will be crucial for translating these findings into clinically viable treatments. As the field progresses, cycloheptanamine is poised to play an increasingly important role in addressing unmet medical needs.
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